
Sucantomotide (Oregovomab): A Comparative
Analysis of Clinical Trial Data in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sucantomotide

Cat. No.: B12376803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sucantomotide, also known as oregovomab (and formerly as CVac), is an investigational

murine monoclonal antibody developed as an immunotherapy for cancer, primarily investigated

in ovarian cancer. It functions by targeting the cancer antigen 125 (CA-125), a protein often

overexpressed on the surface of ovarian cancer cells. The therapeutic strategy is based on the

principle of indirect immunization, where the formation of oregovomab-CA-125 immune

complexes stimulates a host immune response against the tumor. This guide provides a

comparative summary of key clinical trial data for Sucantomotide versus placebo or standard

of care, focusing on quantitative outcomes, experimental methodologies, and the underlying

mechanism of action.

It is important to note that in January 2024, the pivotal Phase III clinical trial, FLORA-5, was

recommended to be discontinued following a futility analysis that indicated the trial was unlikely

to meet its primary endpoint for progression-free survival.[1] Despite this setback, the data from

preceding Phase II studies, which showed promising results, offer valuable insights for the

research and drug development community.

Mechanism of Action
Oregovomab is a murine IgG1 kappa monoclonal antibody that specifically binds with high

affinity to the CA-125 antigen.[2][3] Unlike the free, circulating CA-125 which is poorly
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immunogenic, the complex formed between oregovomab and CA-125 is capable of eliciting a

robust immune response.[4][5] This immune complex is believed to be processed by antigen-

presenting cells (APCs), such as dendritic cells, leading to the activation of T cells. These

activated T cells can then recognize and attack ovarian cancer cells that express CA-125,

thereby mediating an anti-tumor effect.
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Caption: Sucantomotide's mechanism of action.

Efficacy Data from Clinical Trials
The most compelling evidence for Sucantomotide's potential efficacy came from a

randomized Phase II clinical trial comparing chemo-immunotherapy (carboplatin and paclitaxel

plus oregovomab) against standard chemotherapy alone in patients with newly diagnosed

advanced ovarian cancer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://go.drugbank.com/drugs/DB04964
https://pubmed.ncbi.nlm.nih.gov/17073521/
https://www.benchchem.com/product/b12376803?utm_src=pdf-body-img
https://www.benchchem.com/product/b12376803?utm_src=pdf-body
https://www.benchchem.com/product/b12376803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Efficacy Outcomes from Randomized Phase II
Trial (Front-Line Treatment)

Endpoint

Sucantomotid
e +
Chemotherapy
(n=47)

Standard
Chemotherapy
Alone (n=50)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

41.8 months 12.2 months 0.46 (0.28 - 0.70) 0.0027

Median Overall

Survival (OS)
Not Reached 43.2 months 0.35 (0.16 - 0.74) 0.043

Data from a

median follow-up

of 42 months.

Another key study was the CAN-003 trial, which evaluated CVac (an earlier designation for

Sucantomotide) as a maintenance therapy. The results were most notable in the subgroup of

patients in their second clinical remission (CR2).

Table 2: Efficacy in Second Remission (CR2) Patients
(CAN-003 Trial)
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Endpoint
CVac
(Sucantomotid
e)

Standard of
Care
(Observation)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

>13 months 5 months
0.32 (not

specified)
0.04

Median Overall

Survival (OS)
>42 months 26 months 0.17 (0.02 - 1.4) 0.07

Note: The OS

data is from a

42-month follow-

up and did not

reach statistical

significance,

though a strong

trend was

observed.

Safety and Tolerability
Across multiple studies, Sucantomotide has been reported to be well-tolerated, without adding

significant toxicity to standard chemotherapy.

Table 3: Comparative Safety Profile
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Adverse Event
Profile

Sucantomotide (+/-
Chemo)

Placebo / Standard
of Care

Key Findings

Randomized Phase II

(Front-Line)

No change in toxicity

profile from

chemotherapy alone.

Standard

chemotherapy-related

toxicities.

The addition of

oregovomab did not

result in incremental

toxicity.

Consolidation Therapy

Trial

Adverse events

reported with similar

frequency to placebo.

Adverse events

reported with similar

frequency to

oregovomab.

Benign safety profile

indicated.

FLORA-4 (Phase II,

Combination with

Niraparib)

Urticaria (10% of

patients).

N/A (single-arm

study).

Combination was well-

tolerated with no new

safety signals.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are the protocols for the key studies cited.

Randomized Phase II Trial (Front-Line Chemo-
immunotherapy)

Objective: To test the hypothesis that schedule-dependent chemo-immunotherapy with

oregovomab improves Progression-Free Survival (PFS) and Overall Survival (OS).

Patient Population: 97 patients with newly diagnosed, optimally cytoreduced (residual tumor

< 1 cm) Stage III/IV epithelial ovarian, fallopian tube, or peritoneal cancer.

Randomization: Patients were randomized 1:1 to two arms.

Experimental Arm (CPO): Standard six cycles of intravenous carboplatin and paclitaxel

plus four immunizations with oregovomab (2 mg IV).

Control Arm (CP): Standard six cycles of intravenous carboplatin and paclitaxel alone.
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Endpoints:

Primary: Translational assessment of a cellular immune response (results were

unevaluable due to technical issues).

Secondary: Progression-Free Survival (PFS) and Overall Survival (OS).
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Caption: Workflow for the randomized Phase II trial.
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CAN-003 Phase II Trial (Maintenance Therapy)
Objective: To evaluate the safety and efficacy of CVac (Sucantomotide) as a maintenance

therapy.

Patient Population: 56 patients with epithelial ovarian cancer in first (CR1) or second (CR2)

clinical remission.

Randomization: Patients were randomized 1:1.

Experimental Arm: CVac maintenance treatment (10 doses over 56 weeks).

Control Arm: Standard of care (SOC) observation.

Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).

Conclusion
While the Phase III FLORA-5 trial for Sucantomotide (oregovomab) did not meet its primary

endpoint, the preceding randomized Phase II trial demonstrated a statistically significant and

clinically meaningful improvement in both progression-free and overall survival when added to

standard front-line chemotherapy for advanced ovarian cancer. The agent has consistently

shown a favorable safety profile, not adding significant toxicity to chemotherapy regimens. The

mechanism, involving the formation of immune complexes to stimulate a T-cell mediated anti-

tumor response, remains a compelling strategy in immuno-oncology. The collective data from

these trials, particularly the promising Phase II results, provide a valuable foundation for future

research into immunotherapies targeting CA-125 and for the design of subsequent clinical

studies in ovarian cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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